Cas no 29366-72-1 (1,3,5-Triazine-2,4-diamine,6-(3-nitrophenyl)-)
29366-72-1 structure
Product Name:1,3,5-Triazine-2,4-diamine,6-(3-nitrophenyl)-
Numero CAS:29366-72-1
MF:C9H8N6O2
MW:232.198820114136
CID:265580
PubChem ID:34542
Update Time:2025-04-19
1,3,5-Triazine-2,4-diamine,6-(3-nitrophenyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3,5-Triazine-2,4-diamine,6-(3-nitrophenyl)-
- 6-(3-nitrophenyl)-1,3,5-Triazine-2,4-diamine
- 2,4-diamino-6-(3-nitrophenyl)-1,3,5-
- 2,4-Diamino-6-(m-nitrophenyl)-s-triazin
- 2-< 3-Nitrophenyl> -4,6-diamino-1.3.5-triazin
- 2-m-Nitrophenyl-4,6-diamino-s-triazin
- 6-(3-Nitro-phenyl)-[1,3,5]triazin-2,4-diyldiamin
- 6-(3-nitro-phenyl)-[1,3,5]triazine-2,4-diamine
- 6-(3-nitro-phenyl)-[1,3,5]triazine-2,4-diyldiamine
- AC1L1RS0
- AC1Q52N6
- CHEMBL139255
- NSC121172
- SureCN670531
- DTXSID10275101
- 1,5-Triazine-2,4-diamine, 6-(3-nitrophenyl)-
- FT-0704734
- SMR002049080
- A18586
- SCHEMBL670531
- AKOS001705091
- MLS003389427
- 29366-72-1
- 6-(3-Nitrophenyl)-1,3,5-triazine-2,4-diamine #
- 2,4-Diamino-6-(3-nitrophenyl)-1,3,5-triazine
- s-Triazine, 2,4-diamino-6-(m-nitrophenyl)-
- VPHQFMMMDMEBFG-UHFFFAOYSA-N
- NSC-121172
- s-Triazine,4-diamino-6-(m-nitrophenyl)-
- Pro.OBzl.HCl
- 1,3,5-Triazine-2,4-diamine, 6-(3-nitrophenyl)-
-
- Inchi: 1S/C9H8N6O2/c10-8-12-7(13-9(11)14-8)5-2-1-3-6(4-5)15(16)17/h1-4H,(H4,10,11,12,13,14)
- Chiave InChI: VPHQFMMMDMEBFG-UHFFFAOYSA-N
- Sorrisi: [O-][N+](C1=CC=CC(C2N=C(N)N=C(N)N=2)=C1)=O
Proprietà calcolate
- Massa esatta: 232.07104
- Massa monoisotopica: 232.070874
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 17
- Conta legami ruotabili: 1
- Complessità: 273
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.6
- Superficie polare topologica: 137
Proprietà sperimentali
- Densità: 1.539
- Punto di ebollizione: 578.2°Cat760mmHg
- Punto di infiammabilità: 303.5°C
- Indice di rifrazione: 1.729
- PSA: 133.85
1,3,5-Triazine-2,4-diamine,6-(3-nitrophenyl)- Letteratura correlata
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
29366-72-1 (1,3,5-Triazine-2,4-diamine,6-(3-nitrophenyl)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti